molecular formula C11H8F3NS B6249040 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline CAS No. 2243900-29-8

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline

Cat. No. B6249040
CAS RN: 2243900-29-8
M. Wt: 243.2
InChI Key:
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Description

1-(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline (TFSIQ) is an organic compound belonging to the class of sulfanylisoquinolines. It is a colorless, crystalline solid with a molecular formula of C10H7F3NS. TFSIQ is an important intermediate in the synthesis of organic compounds and has a wide range of applications in the fields of chemical synthesis, pharmaceuticals, and materials science.

Mechanism of Action

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline acts as a nucleophile in organic reactions and can be used as a catalyst in the synthesis of organic compounds. It can also be used as a ligand in coordination chemistry, where it can act as a Lewis acid or a Lewis base.
Biochemical and Physiological Effects
1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline has been found to have anti-inflammatory, anti-cancer, and anti-fungal activities.

Advantages and Limitations for Lab Experiments

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of organic compounds. However, it is important to note that 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline is a volatile compound and must be handled with care in the laboratory.

Future Directions

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline has a wide range of potential applications in the fields of chemical synthesis, pharmaceuticals, and materials science. In the future, it may be used in the development of new drugs and materials, as well as in the synthesis of new organic compounds. Additionally, further research into the biochemical and physiological effects of 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline may lead to new insights into the mechanisms of action of this compound. Finally, 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline may be used as a catalyst in the synthesis of organic compounds, and further research into this area may lead to the development of new and more efficient synthetic methods.

Synthesis Methods

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline can be synthesized by a variety of methods, including the reaction of 2,2,2-trifluoroethyl bromide with sodium sulfide. The reaction of 2,2,2-trifluoroethyl bromide with sodium sulfide yields 2,2,2-trifluoroethylsulfanyl isoquinoline, which can then be further purified by recrystallization.

Scientific Research Applications

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline has been widely used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and materials. It has also been used as a reagent for the synthesis of new drugs and for the development of new materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline involves the reaction of isoquinoline with 2,2,2-trifluoroethylthiol in the presence of a suitable catalyst.", "Starting Materials": [ "Isoquinoline", "2,2,2-trifluoroethylthiol", "Catalyst" ], "Reaction": [ "Isoquinoline is reacted with 2,2,2-trifluoroethylthiol in the presence of a suitable catalyst", "The reaction mixture is heated and stirred for a specific period of time", "The product is then isolated and purified using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

2243900-29-8

Product Name

1-[(2,2,2-trifluoroethyl)sulfanyl]isoquinoline

Molecular Formula

C11H8F3NS

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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